Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate

Lipophilicity Permeability Drug Design

tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate (CAS 1292306-23-0) is a spirocyclic building block comprising a benzofuran-2-one scaffold fused to an N-Boc-protected piperidine ring. With a molecular weight of 303.35 g/mol, an XLogP of 2.6, a topological polar surface area (TPSA) of 55.8 Ų, and zero hydrogen bond donors , this compound serves as a protected intermediate that enables selective piperidine functionalization after Boc removal.

Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
CAS No. 1292306-23-0
Cat. No. B3230145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate
CAS1292306-23-0
Molecular FormulaC17H21NO4
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3OC2=O
InChIInChI=1S/C17H21NO4/c1-16(2,3)22-15(20)18-10-8-17(9-11-18)12-6-4-5-7-13(12)21-14(17)19/h4-7H,8-11H2,1-3H3
InChIKeyLHANULHYECCYLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate (CAS 1292306-23-0)


tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate (CAS 1292306-23-0) is a spirocyclic building block comprising a benzofuran-2-one scaffold fused to an N-Boc-protected piperidine ring [1]. With a molecular weight of 303.35 g/mol, an XLogP of 2.6, a topological polar surface area (TPSA) of 55.8 Ų, and zero hydrogen bond donors [1], this compound serves as a protected intermediate that enables selective piperidine functionalization after Boc removal.

Why Generic Substitution Fails for tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate


Closely related spiro[benzofuran-piperidine] analogs cannot be interchanged because critical physicochemical properties—lipophilicity, hydrogen-bonding capacity, and polar surface area—diverge significantly depending on the oxidation state and protecting groups [2]. For instance, the presence of the 2-oxo group and the Boc carbamate in the target compound results in a TPSA 2.6-fold higher and an XLogP 0.8 units lower than the non-oxo, Boc-protected analog [1], directly impacting solubility, permeability, and synthetic compatibility in downstream applications.

Quantitative Differentiation Evidence for tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate


Lipophilicity Control vs. Parent Spiro Amine

The Boc group increases lipophilicity by 0.8 log units compared to the free amine 2H-spiro[benzofuran-3,4'-piperidine] [1]. The target compound (XLogP = 2.6) demonstrates superior predicted passive membrane permeability relative to the parent amine (XLogP = 1.8), a property often correlated with improved absorption and distribution in drug candidates [2].

Lipophilicity Permeability Drug Design

Hydrogen Bond Donor Elimination for Metabolic Stability

Blocking the piperidine NH with a Boc group reduces the hydrogen bond donor count from 1 to 0 compared to the free amine (2H-spiro[benzofuran-3,4'-piperidine]) [1][2]. Zero HBD correlates with reduced Phase II glucuronidation and improved CNS multiparameter optimization (MPO) scores, a common strategy to enhance metabolic stability and brain penetration in early discovery [1].

Metabolic Stability Prodrug Design CNS Drug Development

Polar Surface Area Enhancement for Solubility

The 2-oxo carbonyl increases TPSA by 17 Ų (55.8 vs. 38.8 Ų) compared to the non-oxo Boc analog [1][2]. A TPSA above 50 Ų is associated with improved aqueous solubility and alignment with typical oral drug space (Veber rules), whereas the non-oxo analog falls below this threshold [1].

Aqueous Solubility Drug-Likeness Formulation

Hydrogen Bond Acceptor Versatility for Target Interactions

The target compound possesses four hydrogen bond acceptor (HBA) sites (two from the Boc group, one from the benzofuran oxygen, and one from the 2-oxo carbonyl), compared to only two HBA sites in the parent amine [1][2]. This increased HBA capacity enhances potential for specific intermolecular interactions with biological targets, as commonly exploited in structure-based drug design [1].

Ligand-Protein Interactions Pharmacophore Binding Affinity

Orthogonal Protecting Group Strategy for Selective Synthesis

The Boc carbamate on the piperidine nitrogen is orthogonal to the benzofuran-2-one carbonyl, enabling selective deprotection under acidic conditions (TFA or HCl) without affecting the lactone moiety . In contrast, the free amine analog (2H-spiro[benzofuran-3,4'-piperidine]) lacks this protection, limiting its regioselective functionalization and requiring additional synthetic steps to achieve selective N-modification [1]. This orthogonal reactivity is extensively utilized in patents for synthesizing S1P modulators and CCR5 antagonists [2].

Orthogonal Protection Synthetic Chemistry Medicinal Chemistry

Procurement-Driven Application Scenarios for tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate


Precursor for CNS-Penetrant GPCR Ligands

The combination of high lipophilicity (XLogP = 2.6) and zero HBD makes this compound an ideal starting material for designing blood-brain-barrier-penetrant agonists or antagonists targeting GPCRs such as S1P1 and CCR5 [1][2]. Its lipophilic profile aligns with CNS MPO guidelines, increasing the probability of clinical candidate success when incorporated into spirocyclic chemotypes.

Stabilized Protected Intermediate for Automated Library Synthesis

The Boc protecting group allows safe, storable handling for automated parallel synthesis platforms, where orthogonal deprotection is essential [1]. Its chromatographic purity (typically 95-98%) and compatibility with standard SPPS cleavage protocols reduce line-of-sight attrition in high-throughput chemistry workflows.

Key Scaffold for Solubility-Conscious Drug Design

With a TPSA of 55.8 Ų, the compound surpasses the oral drug-likeness threshold and offers a balanced solubility profile absent in the non-oxo analog (TPSA 38.8 Ų) [1][2]. Medicinal chemists targeting oral bioavailability can leverage this property to minimize formulation challenges early in lead optimization.

Fragment-Based Drug Discovery (FBDD) Template for Hit Expansion

The four hydrogen bond acceptor atoms and spirocyclic geometry provide a rigid, three-dimensional starting point for fragment growing or merging strategies [1]. Its medium complexity score (460) and defined stereochemistry make it a reputable core for generating high-quality, patent-differentiating compound libraries in FBDD campaigns.

Quote Request

Request a Quote for tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.